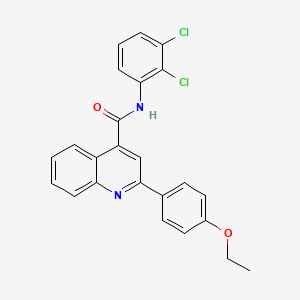![molecular formula C27H18N6O10 B4721136 N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(3-nitrobenzamide)](/img/structure/B4721136.png)
N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(3-nitrobenzamide)
Descripción general
Descripción
N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(3-nitrobenzamide), commonly known as MNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNP is a yellow crystalline solid that is soluble in organic solvents and has a molecular formula of C21H14N6O8.
Aplicaciones Científicas De Investigación
MNP has been studied for its potential applications in a variety of scientific fields, including materials science, medicinal chemistry, and biochemistry. In materials science, MNP has been investigated as a potential component of optical and electronic devices due to its unique optical and electronic properties. In medicinal chemistry, MNP has been explored as a potential drug candidate for the treatment of cancer and other diseases. In biochemistry, MNP has been used as a tool to study the structure and function of proteins and other biological molecules.
Mecanismo De Acción
The mechanism of action of MNP is not fully understood, but it is believed to involve interactions with biological molecules such as proteins and nucleic acids. MNP has been shown to bind to DNA and inhibit its replication, which may contribute to its potential anticancer activity. MNP has also been shown to interact with proteins involved in cellular signaling pathways, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
MNP has been shown to have a variety of biochemical and physiological effects, including cytotoxicity towards cancer cells, inhibition of DNA replication, and modulation of cellular signaling pathways. In vitro studies have demonstrated that MNP can induce apoptosis, or programmed cell death, in cancer cells. MNP has also been shown to inhibit the growth and proliferation of cancer cells in animal models. In addition, MNP has been shown to modulate the activity of proteins involved in cellular signaling pathways, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNP has several advantages and limitations for use in laboratory experiments. One advantage is its unique optical and electronic properties, which make it a useful component in optical and electronic devices. Another advantage is its potential therapeutic activity against cancer and other diseases. However, MNP also has some limitations, including its relatively high cost and the need for careful control of reaction conditions during synthesis. In addition, the potential toxicity of MNP towards healthy cells and tissues must be carefully evaluated in any experiments involving its use.
Direcciones Futuras
There are several future directions for research involving MNP. One potential area of study is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of MNP's potential therapeutic applications in diseases other than cancer, such as viral infections and autoimmune disorders. In addition, the use of MNP as a tool to study the structure and function of biological molecules may lead to new insights into the mechanisms underlying cellular processes. Finally, the development of new applications for MNP in materials science and other fields may lead to new technologies and devices with unique properties and capabilities.
Propiedades
IUPAC Name |
3-nitro-N-[2-nitro-4-[[3-nitro-4-[(3-nitrobenzoyl)amino]phenyl]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N6O10/c34-26(18-3-1-5-20(14-18)30(36)37)28-22-9-7-16(12-24(22)32(40)41)11-17-8-10-23(25(13-17)33(42)43)29-27(35)19-4-2-6-21(15-19)31(38)39/h1-10,12-15H,11H2,(H,28,34)(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNOTJMFPHNYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N6O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-(4-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine](/img/structure/B4721058.png)
![3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4721064.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4721080.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4721081.png)
![3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4721082.png)


![1-[(3-nitrobenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4721094.png)
![N-[2-(aminocarbonyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4721109.png)

![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B4721121.png)
![methyl 2-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4721132.png)
![ethyl 3-({4-[(tert-butylamino)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B4721142.png)